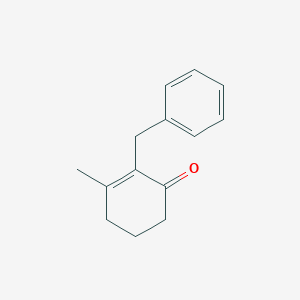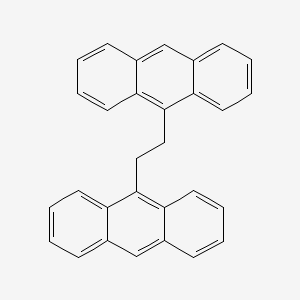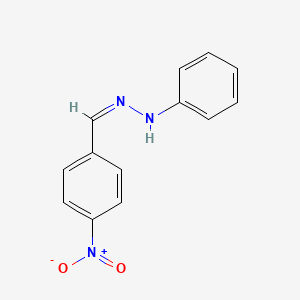
3,3,3-Trifluoropropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoropropylsilane is an organosilicon compound with the chemical formula C3H4Cl3F3Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. The compound is known for its unique properties, including high thermal stability and hydrophobicity, making it valuable in the synthesis of specialized materials .
Méthodes De Préparation
3,3,3-Trifluoropropylsilane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with methanol to produce 3,3,3-trifluoropropyltrimethoxysilane . The reaction is typically carried out under reflux conditions with a base catalyst to facilitate the conversion. Industrial production methods often involve the use of chloroplatinic acid as a catalyst to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
3,3,3-Trifluoropropylsilane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other functional groups, such as methoxy groups, to form compounds like 3,3,3-trifluoropropyltrimethoxysilane . Hydrolysis of this compound in the presence of water leads to the formation of silanols, which can further condense to form siloxane bonds . Common reagents used in these reactions include methanol, water, and various bases or acids as catalysts .
Applications De Recherche Scientifique
3,3,3-Trifluoropropylsilane has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) and other organosilicon compounds . In biology and medicine, it is employed in the development of hydrophobic coatings and materials for biomedical devices . The compound is also used in the production of hydrophobic silica aerogels for environmental applications, such as the removal of uranium from aqueous solutions .
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoropropylsilane involves its ability to form strong covalent bonds with various substrates. The trifluoropropyl group imparts hydrophobicity and thermal stability to the compound, making it effective in modifying surfaces and creating durable coatings . The molecular targets and pathways involved in its action include the formation of siloxane bonds and the interaction with other organosilicon compounds to create complex polymeric structures .
Comparaison Avec Des Composés Similaires
3,3,3-Trifluoropropylsilane can be compared with similar compounds such as 3,3,3-trifluoropropyltrimethoxysilane and 3,3,3-trifluoropropyltrichlorosilane . While all these compounds contain the trifluoropropyl group, their reactivity and applications differ based on the functional groups attached to the silicon atom. For example, 3,3,3-trifluoropropyltrimethoxysilane is commonly used in the synthesis of silsesquioxane-based polymers, whereas 3,3,3-trifluoropropyltrichlorosilane is often used as a coupling agent for epoxy resins . The unique properties of this compound, such as its high thermal stability and hydrophobicity, make it particularly valuable in applications requiring durable and resistant materials .
Propriétés
Formule moléculaire |
C3H4F3Si |
|---|---|
Poids moléculaire |
125.14 g/mol |
InChI |
InChI=1S/C3H4F3Si/c4-3(5,6)1-2-7/h1-2H2 |
Clé InChI |
MWBHZZNXYOSZDS-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



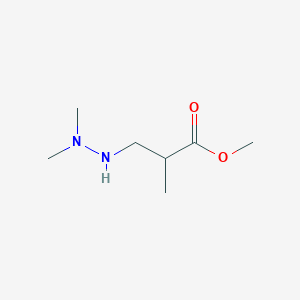
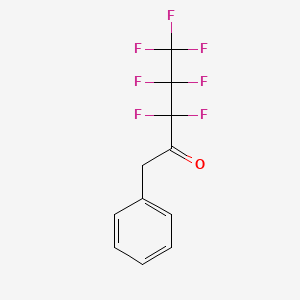
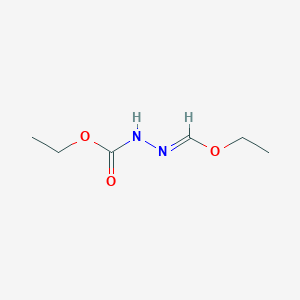

![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)


